3-Bromo-4-hydroxycinnamic acid
CAS No.: 119405-32-2
Cat. No.: VC21354588
Molecular Formula: C27H47N7O6
Molecular Weight: 243.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119405-32-2 |
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Molecular Formula | C27H47N7O6 |
Molecular Weight | 243.05 g/mol |
IUPAC Name | (E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Standard InChI Key | HOZXBZABAJSGDX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=CC(=O)O)Br)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)Br)O |
Introduction
Chemical Identity and Basic Properties
3-Bromo-4-hydroxycinnamic acid is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . It exists primarily in the (E)-configuration across the double bond, as indicated by its formal name (E)-3-Bromo-4-hydroxycinnamic Acid . This compound is identified by the CAS Registry Number 67808-77-9, with an alternate CAS number 119405-32-2 for an undefined stereochemistry variant .
Physical Characteristics
The compound presents as a light yellow solid with a melting point range of 187–190°C . Its physical appearance and melting point are important parameters for quality control and identification purposes in laboratory settings.
Structure and Identification
3-Bromo-4-hydroxycinnamic acid features a cinnamic acid backbone (a phenyl ring with a propenoic acid chain) with two key substitutions:
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A bromine atom at the meta (3-) position
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A hydroxyl group at the para (4-) position
This structural arrangement contributes to its chemical reactivity, solubility, and potential biological interactions.
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity
The reactivity of 3-Bromo-4-hydroxycinnamic acid is influenced by three key functional groups:
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The carboxylic acid group (-COOH), which can participate in esterification, amidation, and salt formation
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The bromide substituent, which makes the compound suitable for coupling reactions (e.g., Suzuki coupling)
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The hydroxyl group, which can undergo alkylation, acylation, or serve as a hydrogen bond donor
This combination of functional groups contributes to the compound's versatility in organic synthesis applications.
Applications in Research and Development
Enzyme Substrates
One documented application of 3-Bromo-4-hydroxycinnamic acid is its use as a substrate in multienzyme one-pot cascade reactions . This suggests potential utility in biocatalysis and the development of chemoenzymatic processes.
Comparative Analysis with Related Compounds
Structural Analogues Comparison
Table 1: Comparison of 3-Bromo-4-hydroxycinnamic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
3-Bromo-4-hydroxycinnamic acid | C9H7BrO3 | 243.06 | Reference compound |
3-Bromo-4-methoxycinnamic acid | C10H9BrO3 | 257.08 | Methoxy group instead of hydroxyl group |
3-Bromo-4-hydroxyphenylacetic acid | C8H7BrO3 | 231.04 | Shorter carbon chain (no double bond) |
3-bromo-4-butoxycinnamohydroxamic acid | C13H16BrNO3 | 314.04 | Butoxy group and hydroxamic acid moiety |
The structural differences highlighted in Table 1 influence the physicochemical properties and potential applications of these compounds. The presence of a hydroxyl group in 3-Bromo-4-hydroxycinnamic acid, as opposed to a methoxy group in 3-Bromo-4-methoxycinnamic acid, would be expected to increase hydrogen bonding capacity and decrease lipophilicity.
Reactivity Differences
The hydroxyl group in 3-Bromo-4-hydroxycinnamic acid provides a reactive site that can be modified through various transformations, including:
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Etherification reactions
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Esterification of the phenolic hydroxyl
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Oxidation to form quinone derivatives
These potential transformations expand the synthetic utility of the compound beyond what might be possible with its methoxy analogue.
Spectroscopic Properties
While specific spectroscopic data for 3-Bromo-4-hydroxycinnamic acid is limited in the available sources, general spectroscopic characteristics can be inferred based on similar compounds:
Predicted Spectral Characteristics
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UV-Vis absorption: Expected to show strong absorption bands due to the conjugated system (phenyl ring + double bond)
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IR spectroscopy: Characteristic absorption bands for:
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O-H stretching (phenolic and carboxylic)
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C=O stretching (carboxylic acid)
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C=C stretching (alkene)
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C-Br stretching (aromatic bromine)
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These spectroscopic properties are valuable for compound identification and purity assessment.
Future Research Directions
Several promising research avenues for 3-Bromo-4-hydroxycinnamic acid include:
Biological Activity Screening
Systematic evaluation of potential:
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Antimicrobial properties
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Antioxidant activity
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Enzyme inhibition
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Anti-inflammatory effects
Synthetic Applications
Development of the compound as:
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A building block for complex molecule synthesis
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A substrate for cross-coupling reactions
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A precursor for polymer development
Structure-Activity Relationship Studies
Exploration of how structural modifications affect biological activity by comparing with analogues featuring different:
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Halogen substituents
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Hydroxyl group positions
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Carbon chain modifications
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